molecular formula C7H2Cl4N2O B2974387 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 18392-41-1

4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2974387
CAS No.: 18392-41-1
M. Wt: 271.91
InChI Key: ZHDDLNUQYMMLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one is a chlorinated benzimidazole derivative This compound is known for its unique chemical structure, which includes four chlorine atoms attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin C-terminal hydrolase L3, an enzyme involved in protein degradation, with an IC50 value of 0.6 μM . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrachloro-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific benzimidazole core and the presence of four chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated compounds.

Properties

IUPAC Name

4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDLNUQYMMLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.